Product packaging for Iron vanadium oxide (Fe4V6O21)(Cat. No.:CAS No. 12339-47-8)

Iron vanadium oxide (Fe4V6O21)

Cat. No.: B15176644
CAS No.: 12339-47-8
M. Wt: 865.02 g/mol
InChI Key: XPCPRBCKGJCKQT-UHFFFAOYSA-N
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Description

Contextualization within Complex Transition Metal Oxides and Multifunctional Materials Science

Iron vanadium oxides belong to the class of complex transition metal oxides (TMOs), which are materials of significant technological importance due to their wide range of applications in catalysis, energy storage, and electronics. chalcogen.ro The unique properties of TMOs stem from the partially filled d-orbitals of the transition metal ions, which, in combination with the highly electronegative oxygen atoms, create diverse electronic structures. chalcogen.ro This leads to a variety of functionalities, including complex magnetic properties and high catalytic activity. chalcogen.ronsf.gov

Multifunctional materials, which possess two or more ferroic orders or functionalities, are a key area of materials science, with TMOs playing a central role. The interplay between electron spin, charge, lattice, and orbital degrees of freedom in these materials can lead to novel states and applications not found in simpler compounds. mdpi.com Research into complex oxides like iron vanadates is driven by the potential to discover new materials with attractive properties for applications in magnetism, batteries, and optics. nsf.gov The addition of multiple, different transition metals, such as iron and vanadium, into a single oxide system allows for the creation of new structures with more complex and potentially useful properties. nsf.govresearchgate.net

Historical Perspective on Iron-Vanadium Oxide System Investigations

The history of the components of this system, iron and vanadium, dates back centuries. The use of smelted iron is believed to have begun in Anatolia or the Caucasus around 1300 BC, marking the beginning of the Iron Age. wikipedia.org Archaeological evidence suggests the earliest use of iron by humans dates back to between 3000 and 5000 BCE by the Hittites, who initially extracted the metal from meteorites. calawton.com

Vanadium's discovery is much more recent. It was first identified in 1801 by the Spanish-Mexican mineralogist Andrés Manuel del Río, though this finding was not confirmed at the time. The element was later rediscovered in 1831 by Swedish chemist Nils Gabriel Sefström.

Investigations into the combined iron-vanadium-oxide ternary system have led to the identification of various natural minerals and the synthesis of new compounds. Naturally occurring iron vanadates include fervanite (Fe4V4O16∙5H2O) and kazakhstanite (FeV3O9∙2.6H2O or Fe5V15O39(OH)9∙9H2O). mdpi.com Early synthetic and characterization work focused on understanding the chemical, crystallographic, and magnetic properties of various phases within the Fe-V-O system. The development of advanced synthesis techniques, such as hydrothermal synthesis, has enabled the creation of high-quality single crystals of novel iron vanadates, allowing for deeper study of their physical properties. researchgate.netbohrium.com

Current Research Landscape and Academic Significance of Fe4V6O21

The current research landscape for the iron-vanadium-oxide system is vibrant, with a significant focus on energy storage and the synthesis of novel structures. Layered iron vanadates, in particular, have attracted considerable attention as promising electrode materials for next-generation battery technologies. mdpi.commdpi.com

One of the most significant recent developments is the investigation of layered iron vanadate (B1173111) (FeV3O9∙1.2H2O) as a high-capacity cathode material for nonaqueous calcium-ion batteries (CIBs). mdpi.com Researchers have demonstrated that this material, synthesized via a facile co-precipitation method, can achieve a reversible discharge capacity of 303 mAh g⁻¹ at a current density of 20 mA g⁻¹, which is the highest reported capacity for CIB cathode materials to date. mdpi.com This discovery is stimulating new strategies for developing high-energy-density CIBs. mdpi.com

Another key area of research is the synthesis of new iron vanadate compounds with unique crystal structures using methods like hydrothermal synthesis in high-temperature brines. nsf.govresearchgate.net This technique has led to the creation of novel alkali and alkaline earth iron vanadates, such as Rb2FeV6O16 and Cs2FeV6O16, which feature layered structures, and SrFe3V18O38, which has a complex three-dimensional framework. nsf.govresearchgate.netbohrium.com These studies demonstrate the rich structural variety that can be achieved by exploring the sensitivity of vanadium's coordination and oxidation state in different chemical environments. nsf.govbohrium.com

Furthermore, research is being conducted on enhancing the electrochemical performance of iron vanadates through doping with other transition metals. A study on doping layered FeV3O9·2.6H2O with cobalt, manganese, nickel, and zinc showed that the doped materials exhibited superior electrochemical performance compared to the undoped version, with Mn-doped FVO showing the highest specific capacitance. mdpi.com This highlights a promising path for tailoring the properties of these materials for specific energy storage applications. mdpi.com

Detailed Research Findings

Synthesis and Electrochemical Performance of Iron Vanadates

The synthesis method has a significant impact on the properties of the resulting iron vanadate material. Researchers have successfully employed several techniques to produce these compounds for various applications, particularly for energy storage.

CompoundSynthesis MethodKey FindingsApplication
FeV3O9∙1.2H2O Co-precipitationShowed a high reversible discharge capacity of 303 mAh g⁻¹ at 20 mA g⁻¹. mdpi.comCathode for Calcium-Ion Batteries mdpi.com
FeV3O9·2.6H2O (FVO) Low-temperature sol-gelDoping with Mn enhanced specific capacitance from 78 Fg⁻¹ (undoped) to 143 Fg⁻¹. mdpi.comEnergy Storage mdpi.com
Rb2FeV6O16 Hydrothermal Synthesis (in RbCl brine)Forms a layered structure with vanadium(IV/V) oxo layers and embedded iron(III) tetrahedra. nsf.govresearchgate.netAdvanced Materials Research nsf.govresearchgate.net
Cs2FeV6O16 Hydrothermal Synthesis (in CsCl brine)Exhibits a similar but distinct layered pattern compared to the Rb analogue, influencing layer polarity. nsf.govresearchgate.netAdvanced Materials Research nsf.govresearchgate.net

Structural Properties of Novel Iron Vanadates

The crystal structure of iron vanadates is highly sensitive to the specific ions present during synthesis, leading to a variety of complex arrangements. Single-crystal X-ray diffraction is a crucial technique for characterizing these structures.

CompoundCrystal System / Space GroupKey Structural Features
Rb2FeV6O16 Monoclinic / CcBuilt from vanadium(IV/V) oxo layers with embedded Fe(III) tetrahedra. nsf.govresearchgate.net
Cs2FeV6O16 Triclinic / P1Features vanadium-rich layers with a different pattern from the Rb analogue due to the larger Cs⁺ ion. nsf.govresearchgate.net
SrFe3V18O38 Rhombohedral / R3A complex 3D vanadate framework containing V(IV) and V(III/IV) octahedra, templated by Fe(III) and Sr²⁺ ions. nsf.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe4O21V6-30 B15176644 Iron vanadium oxide (Fe4V6O21) CAS No. 12339-47-8

Properties

CAS No.

12339-47-8

Molecular Formula

Fe4O21V6-30

Molecular Weight

865.02 g/mol

IUPAC Name

iron(3+);oxygen(2-);vanadium

InChI

InChI=1S/4Fe.21O.6V/q4*+3;21*-2;;;;;;

InChI Key

XPCPRBCKGJCKQT-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[V].[V].[V].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Origin of Product

United States

Advanced Synthetic Methodologies for Iron Vanadium Oxide Fe4v6o21

Solid-State Reaction Techniques for Fe₄V₆O₂₁ Phase Formation

While detailed experimental parameters for the solid-state synthesis of the specific Fe₄V₆O₂₁ phase are not extensively documented in publicly available literature, the general principles of this method can be applied. Solid-state reactions are a conventional approach for producing mixed-metal oxides, involving the high-temperature reaction of solid precursors.

Precursor Selection and Stoichiometric Control in Fe₄V₆O₂₁ Synthesis

The successful synthesis of Fe₄V₆O₂₁ via solid-state reaction hinges on the careful selection of precursors and meticulous control of their stoichiometric ratios. Typically, high-purity metal oxides or salts that decompose into reactive oxides upon heating are used.

For the synthesis of Fe₄V₆O₂₁, potential precursors would include:

Iron sources: Iron(III) oxide (Fe₂O₃), iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), or iron(III) chloride (FeCl₃).

Vanadium sources: Vanadium(V) oxide (V₂O₅), ammonium (B1175870) metavanadate (NH₄VO₃), or vanadium(IV) oxide sulfate (B86663) (VOSO₄).

The precursors must be intimately mixed in a precise stoichiometric ratio corresponding to the 4:6 iron-to-vanadium atomic ratio in Fe₄V₆O₂₁. This is often achieved through mechanical grinding or milling to ensure a homogeneous reaction mixture, which is critical for the formation of a single-phase product.

Table 1: Potential Precursors for Solid-State Synthesis of Fe₄V₆O₂₁

Precursor TypeExamples
Iron SourceIron(III) oxide (Fe₂O₃)
Iron(III) nitrate (Fe(NO₃)₃·9H₂O)
Vanadium SourceVanadium(V) oxide (V₂O₅)
Ammonium metavanadate (NH₄VO₃)

This table is based on common precursors for mixed-metal oxide synthesis and inferred for Fe₄V₆O₂₁.

High-Temperature Sintering Parameters and Atmosphere Engineering for Fe₄V₆O₂₁

Following precursor mixing, the material is subjected to high-temperature sintering to facilitate the solid-state diffusion and reaction that form the Fe₄V₆O₂₁ phase. The sintering temperature and atmosphere are critical parameters that dictate the final product's crystal structure, purity, and grain size.

The sintering process typically involves a calcination step at a lower temperature to decompose any salt precursors into their respective oxides, followed by a higher temperature sintering to form the final compound. For mixed iron-vanadium oxides, sintering temperatures can range from 500°C to over 1000°C. The specific temperature profile required for Fe₄V₆O₂₁ would need to be determined experimentally, likely involving a series of heat treatments with intermediate grinding to ensure complete reaction.

Atmosphere control during sintering is also crucial. The oxidation states of both iron and vanadium need to be maintained. Sintering is often carried out in air, but in some cases, an inert atmosphere (like nitrogen or argon) or a controlled oxygen partial pressure may be necessary to prevent unwanted oxidation or reduction of the metal ions.

Wet Chemical Synthesis Approaches for Fe₄V₆O₂₁ Nanostructures

Wet chemical methods offer excellent control over stoichiometry, particle size, and morphology at lower temperatures compared to solid-state reactions. These techniques are particularly suited for the synthesis of nanostructured materials.

Sol-Gel Methodologies and Sol-Gel Autocombustion Synthesis of Fe₄V₆O₂₁

The sol-gel process is a versatile wet-chemical technique that can be adapted to synthesize complex oxides like Fe₄V₆O₂₁. This method involves the transition of a solution system (sol) into a gel-like network containing the metal precursors.

In a typical sol-gel synthesis of an iron-vanadium oxide, metal alkoxides or salts (nitrates, chlorides) are dissolved in a suitable solvent, often with a chelating agent like citric acid or ethylene (B1197577) glycol to form a stable sol. arxiv.org The sol is then heated to promote polymerization and form a viscous gel. This gel, containing a homogeneous mixture of the metal ions at an atomic level, is then dried and calcined at a relatively low temperature to form the final oxide.

Sol-gel autocombustion is a variation where the gel, often containing an organic fuel like glycine (B1666218) or urea (B33335) in addition to the metal nitrates, is rapidly heated. This initiates a self-sustaining combustion reaction that generates high temperatures for a short duration, leading to the formation of fine, crystalline oxide powders. This method is known for producing high-purity, homogeneous nanoparticles.

Hydrothermal and Solvothermal Syntheses for Controlled Morphology of Fe₄V₆O₂₁

Hydrothermal and solvothermal syntheses are carried out in aqueous or organic solvents, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods are renowned for their ability to produce highly crystalline nanoparticles with controlled morphologies.

For iron-vanadium oxides, hydrothermal synthesis typically involves dissolving iron and vanadium precursor salts in water, often with a mineralizer or a pH-adjusting agent. mdpi.comchemmethod.com The solution is then heated in an autoclave, where the increased pressure and temperature facilitate the dissolution and recrystallization of the precursors into the desired oxide phase. By tuning parameters such as reaction time, temperature, precursor concentration, and the use of surfactants, various nanostructures like nanorods, nanowires, and nanoplates can be achieved. rsc.org For instance, the hydrothermal treatment of V(V) solutions can lead to a variety of nanostructures, including 1D and 2D layered compounds. nih.gov

Co-precipitation and Self-assembly Techniques for Fe₄V₆O₂₁

Co-precipitation is a straightforward and effective method for synthesizing multicomponent oxides from aqueous solutions. It involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent.

A significant breakthrough in the synthesis of Fe₄V₆O₂₁ was achieved using a co-precipitation route. academie-sciences.fr Research has shown that crystallized Fe₄V₆O₂₁·3H₂O can be successfully synthesized through carefully designed experimental protocols that control the kinetic aspect of the condensation mechanism. academie-sciences.fr A probable co-precipitation domain for the Fe(III)-V(V)-H₂O system has been identified to be between a pH of approximately 0.7 to 4. academie-sciences.fr One successful approach involves controlling the reaction kinetics by the slow dissolution of a sparingly soluble precursor, such as V₂O₅, in the presence of the iron precursor. academie-sciences.fr This slow release of one reactant allows for controlled growth of the desired crystalline phase. The resulting precipitate is then typically washed, dried, and may undergo a mild heat treatment.

Table 2: Reported Wet-Chemical Synthesis of Fe₄V₆O₂₁·3H₂O

MethodPrecursors (Inferred)Key ParametersProductReference
Co-precipitationIron(III) salt, Vanadium(V) oxideControlled pH (0.7-4), Slow dissolution of V₂O₅Fe₄V₆O₂₁·3H₂O academie-sciences.fr

Methodological Advancements in Yield and Purity Optimization of Fe₄V₆O₂₁

Due to the absence of detailed synthesis reports for Fe₄V₆O₂₁, there is no information regarding methodological advancements in the optimization of its yield and purity. Research into the synthesis of other iron vanadates sometimes mentions challenges in achieving high purity and yield, often resulting in the formation of mixed phases. For example, attempts to optimize the synthesis of certain alkali iron vanadates through stoichiometric modifications did not improve yield and instead led to the formation of separate binary oxides. This underscores the complexity of controlling the final product in multimetal oxide systems.

High-Resolution TEM (HRTEM) for Lattice Imaging and Crystallographic Orientation of Fe₄V₆O₂₁

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials. It allows for direct imaging of the crystallographic lattice, providing insights into atomic arrangements, crystal defects, and orientation.

While the synthesis and basic characterization of a hydrated form of iron vanadium oxide, Fe₄V₆O₂₁·3H₂O, have been reported, detailed HRTEM studies providing high-resolution lattice images and specific crystallographic orientation analysis for Fe₄V₆O₂₁ are not extensively available in the public scientific literature. Such studies would be invaluable for understanding the precise atomic arrangement and identifying any localized structural variations or defects, which can significantly influence the material's properties. Future research employing HRTEM would be crucial for a more complete microstructural understanding of this compound.

In Depth Crystallographic and Microstructural Analysis of Iron Vanadium Oxide Fe4v6o21

Neutron Diffraction for Magnetic Structure Elucidation in Fe₄V₆O₂₁

Neutron diffraction is an essential technique for determining the magnetic structure of materials. Due to the neutron's magnetic moment, it can scatter from ordered magnetic moments within a crystal, providing detailed information about the arrangement and orientation of atomic spins.

Currently, there is a lack of specific neutron diffraction data for Fe₄V₆O₂₁ in the published scientific literature. While studies on other iron vanadates, such as FeVO₄, have utilized neutron diffraction to investigate their magnetic ordering and magnetostructural coupling, similar in-depth analyses for Fe₄V₆O₂₁ have not been reported. arxiv.org Elucidating the magnetic structure of Fe₄V₆O₂₁ through neutron diffraction would be a critical step in understanding its magnetic properties, such as whether it exhibits antiferromagnetic, ferromagnetic, or more complex magnetic ordering.

Synchrotron X-ray Techniques for High-Resolution Structural Insights into Fe₄V₆O₂₁

Synchrotron X-ray techniques offer exceptionally high-resolution and high-intensity X-rays, enabling detailed structural analysis beyond the capabilities of conventional laboratory X-ray sources. semanticscholar.orgacademie-sciences.fr These methods are invaluable for precise determination of crystal structures, phase transitions, and subtle structural details. semanticscholar.orgacademie-sciences.fr

The application of synchrotron X-ray techniques to specifically study Fe₄V₆O₂₁ has not been extensively documented in scientific publications. The primary structural information available for a related compound, Fe₄V₆O₂₁·3H₂O, comes from conventional X-ray powder diffraction data. academie-sciences.frresearchgate.net This analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁ and the following lattice parameters:

Lattice ParameterValue (Å)
a11.990
b9.496
c8.339
Data sourced from Poizot et al. (2003) academie-sciences.frresearchgate.net

The structural formula for this hydrated compound is given as Fe₂(H₂O)[V₂O₇·VO₃(OH)]. academie-sciences.frresearchgate.net Further investigations using synchrotron X-ray diffraction would provide more precise atomic coordinates and bond lengths, offering a more refined understanding of its complex three-dimensional framework. semanticscholar.orgacademie-sciences.fr

Electronic Structure Investigations and Theoretical Calculations of Iron Vanadium Oxide Fe4v6o21

Density Functional Theory (DFT) for Ground State Electronic Properties of Fe₄V₆O₂₁

Density Functional Theory (DFT) stands as a cornerstone of computational materials science, offering a powerful tool to investigate the ground-state electronic properties of crystalline solids like Fe₄V₆O₂₁. DFT calculations for Fe₄V₆O₂₁ would be foundational in elucidating its fundamental electronic and bonding characteristics.

Exchange-Correlation Functionals and Computational Methodologies for Fe₄V₆O₂₁

The accuracy of DFT calculations hinges on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions. For a transition metal oxide like Fe₄V₆O₂₁, standard functionals such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) would likely be the starting point. However, due to the presence of localized d-electrons in both iron and vanadium, these standard functionals are often insufficient to accurately describe the electronic structure.

To address the strong electron correlation, more advanced approaches are necessary. The DFT+U method, which incorporates a Hubbard U term to account for on-site Coulombic repulsion, is a common and effective strategy for transition metal oxides. The selection of appropriate U values for both Fe and V would be a critical step, often determined by fitting to experimental data or from first-principles calculations.

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional (e.g., HSE06, PBE0), represent another level of sophistication. These functionals can provide a more accurate description of band gaps and electronic properties but come at a higher computational cost. For Fe₄V₆O₂₁, a comparative study using different functionals would be essential to validate the computational results.

The computational methodology would involve defining the crystal structure of Fe₄V₆O₂₁, which has been synthesized in a hydrated form, Fe₄V₆O₂₁·3H₂O core.ac.ukacademie-sciences.fr. The calculations would be performed using a plane-wave basis set within a periodic boundary condition framework, as implemented in standard DFT codes like VASP, Quantum ESPRESSO, or CASTEP.

Band Structure and Density of States (DOS) Analysis for Fe₄V₆O₂₁

A primary output of DFT calculations is the electronic band structure, which illustrates the energy of electrons as a function of their momentum in the reciprocal space of the crystal. The band structure of Fe₄V₆O₂₁ would reveal whether the material is a metal, semiconductor, or insulator and would provide the value of the band gap if one exists. For related iron vanadates like FeVO₄, which is an n-type semiconductor, the band gap has been a subject of study researchgate.net. For Fe₄V₆O₂₁, the band structure would show the dispersion of the valence and conduction bands, which are expected to be primarily composed of O 2p, V 3d, and Fe 3d orbitals.

The Density of States (DOS) provides complementary information by showing the number of available electronic states at each energy level. The total DOS would be decomposed into partial DOS (PDOS) to identify the contribution of each element (Fe, V, O) and their specific orbitals to the electronic structure. For Fe₄V₆O₂₁, the PDOS would be crucial in understanding the hybridization between the Fe 3d, V 3d, and O 2p orbitals, which governs the material's electronic and magnetic properties. It would also highlight the nature of the states at the valence band maximum (VBM) and conduction band minimum (CBM).

Table 1: Hypothetical Band Gap of Fe₄V₆O₂₁ Calculated with Different Functionals (Note: This table is illustrative and based on typical trends observed for transition metal oxides, as specific data for Fe₄V₆O₂₁ is not available.)

Exchange-Correlation FunctionalCalculated Band Gap (eV)
GGA0.8
GGA+U2.1
HSE062.5

Charge Density Distribution and Bonding Characteristics in Fe₄V₆O₂₁

Analysis of the electronic charge density distribution, ρ(r), provides a visual and quantitative picture of the chemical bonding within the Fe₄V₆O₂₁ crystal. By plotting the charge density isosurfaces, one can distinguish between ionic, covalent, and metallic bonding. In Fe₄V₆O₂₁, a mixed ionic-covalent character is expected, with significant charge transfer from the metal atoms (Fe, V) to the oxygen atoms.

Topological analysis of the charge density, using tools like the Quantum Theory of Atoms in Molecules (QTAIM), would allow for a more rigorous characterization of the bonding. This analysis can identify bond critical points and quantify the nature of the interatomic interactions. For Fe₄V₆O₂₁, this would reveal the precise nature of the Fe-O and V-O bonds, which are fundamental to understanding its structural stability and reactivity. The analysis would also provide calculated atomic charges, offering insight into the oxidation states of the iron and vanadium ions.

Advanced Electronic Structure Methods for Electron Correlation Effects in Fe₄V₆O₂₁

The presence of partially filled d-orbitals in iron and vanadium signifies that electron correlation effects can be particularly strong in Fe₄V₆O₂₁. While DFT+U and hybrid functionals offer improvements over standard DFT, more advanced methods may be required for a highly accurate description of excited-state properties or when DFT-based methods prove insufficient.

Beyond DFT Approaches (e.g., GW Approximation, Hybrid Functionals) for Fe₄V₆O₂₁

The GW approximation, a many-body perturbation theory approach, is considered the state-of-the-art for calculating quasiparticle band structures and is known to provide more accurate band gaps for a wide range of materials compared to DFT. A GW calculation for Fe₄V₆O₂₁ would involve calculating the self-energy, which includes the effects of electronic screening. This method is computationally demanding but would provide a benchmark for the electronic band gap of the material. Studies on other 3d transition metal oxides have shown that GW calculations can significantly improve the agreement with experimental optical and photoemission spectra aps.org.

As mentioned earlier, hybrid functionals are a practical alternative that often yields results in good agreement with GW and experiment at a lower computational cost. Their application to Fe₄V₆O₂₁ would be a valuable step in obtaining a reliable electronic structure.

Electronic Correlations and Their Impact on Fe₄V₆O₂₁ Behavior

Strong electronic correlations in Fe₄V₆O₂₁ would have a profound impact on its physical properties. These correlations are responsible for a variety of phenomena in transition metal oxides, including metal-insulator transitions, complex magnetic ordering, and thermoelectric properties. The multi-valent nature of both iron (Fe²⁺/Fe³⁺) and vanadium (V³⁺/V⁴⁺/V⁵⁺) in iron vanadates suggests a rich electronic behavior abo.firesearchgate.net.

A thorough theoretical investigation would explore the possibility of different magnetic ground states (ferromagnetic, antiferromagnetic, or more complex arrangements) for Fe₄V₆O₂₁. The interplay between the crystal structure and the magnetic ordering would be a key aspect of such a study. Understanding the nature and strength of electron correlations is, therefore, essential for predicting and explaining the potential applications of Fe₄V₆O₂₁ in areas such as catalysis, energy storage, and electronics.

Spectroscopic Probes of Electronic States in Fe₄V₆O₂₁

Detailed experimental findings on the electronic structure of Fe₄V₆O₂₁ using X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Electron Energy Loss Spectroscopy (EELS) are not specifically reported in the surveyed scientific literature. The following sections outline the principles of these techniques and the type of information they would yield if applied to Fe₄V₆O₂₁, drawing on general knowledge and data from other iron vanadium oxide systems for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Fe₄V₆O₂₁

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Research Findings: Specific XPS data for Fe₄V₆O₂₁ is not available in the reviewed literature. However, analysis of other iron vanadium oxides typically reveals the presence of Fe, V, and O. High-resolution spectra of the Fe 2p and V 2p regions would be crucial for determining the oxidation states of iron and vanadium in Fe₄V₆O₂₁. For instance, in other iron vanadates, the Fe 2p spectrum often shows peaks corresponding to Fe 2p₃/₂ and Fe 2p₁/₂, which can be deconvoluted to identify the presence of Fe²⁺ and Fe³⁺ states. Similarly, the V 2p spectrum, with its V 2p₃/₂ and V 2p₁/₂ peaks, would indicate the presence of various vanadium oxidation states, such as V³⁺, V⁴⁺, and V⁵⁺.

Representative Data for Iron Vanadium Oxides (Not Fe₄V₆O₂₁):

Element Orbital Binding Energy (eV) Range Inferred Oxidation States
Fe 2p₃/₂ ~710 - 712 Fe²⁺, Fe³⁺
Fe 2p₁/₂ ~723 - 725 Fe²⁺, Fe³⁺
V 2p₃/₂ ~515 - 518 V³⁺, V⁴⁺, V⁵⁺
V 2p₁/₂ ~522 - 525 V³⁺, V⁴⁺, V⁵⁺

This table is illustrative and based on data for various iron vanadium oxide compounds, not specifically Fe₄V₆O₂₁.

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure of Fe₄V₆O₂₁

X-ray Absorption Spectroscopy is a technique for determining the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited.

Research Findings: There are no specific XAS studies focused on Fe₄V₆O₂₁ in the available literature. XAS, particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), would provide valuable information. XANES at the Fe and V K-edges could further confirm the oxidation states and provide details about the coordination environment and site symmetry of the metal ions. EXAFS analysis would yield precise information on bond distances and coordination numbers for the Fe-O and V-O shells.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Fe₄V₆O₂₁

UV-Vis spectroscopy is used to determine the absorption or reflectance of light in the ultraviolet-visible spectral region. This information can be used to determine the band gap energy of a semiconductor material.

Research Findings: Specific UV-Vis absorption spectra for Fe₄V₆O₂₁ are not reported. For related iron vanadium oxides, UV-Vis studies have been conducted to determine their optical properties and band gaps. These materials often exhibit broad absorption in the visible region. Tauc plots derived from the absorption data are used to distinguish between direct and indirect band gaps, which are crucial for understanding their potential in photocatalytic and photoelectrochemical applications. For instance, other iron vanadates have shown band gaps in the range of 2.0 to 2.7 eV. researchgate.netrsc.org

Illustrative Band Gap Data for Various Iron Vanadium Oxides:

Compound Direct Band Gap (eV) Indirect Band Gap (eV)
Fe₂O₃ ~2.2 -
FeVO₄ - ~2.6-2.7
FeV₂O₄ ~1.9 ~2.6-2.7

This table is based on a study of various iron vanadium oxide semiconductors and does not include data for Fe₄V₆O₂₁. researchgate.net

Electron Energy Loss Spectroscopy (EELS) in TEM for Fe₄V₆O₂₁

Electron Energy Loss Spectroscopy, typically performed in a Transmission Electron Microscope (TEM), is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. It can provide information on atomic composition, chemical bonding, valence and conduction band electronic properties, and surface properties.

Research Findings: No EELS studies specifically targeting Fe₄V₆O₂₁ were found in the surveyed literature. EELS could provide highly localized information on the elemental composition and oxidation states of Fe and V within the Fe₄V₆O₂₁ structure. The fine structure of the Fe L-edge and V L-edge, as well as the O K-edge, would offer detailed insights into the local density of unoccupied electronic states and the nature of the metal-oxygen bonding.

Magnetic Phenomena Research in Iron Vanadium Oxide Fe4v6o21 Systems

Investigation of Magnetic Ordering and Transitions in Fe₄V₆O₂₁

There is currently no available research data specifically detailing the magnetic ordering and transitions in the Fe₄V₆O₂₁ compound.

Ferromagnetism and Ferrimagnetism Studies in Fe₄V₆O₂₁

No dedicated studies on ferromagnetic or ferrimagnetic properties of Fe₄V₆O₂₁ have been found in the surveyed scientific literature.

Antiferromagnetic Interactions and Spin Configurations in Fe₄V₆O₂₁

Information regarding antiferromagnetic interactions and specific spin configurations within the Fe₄V₆O₂₁ crystal structure is not available.

Anisotropy and Domain Structure Analysis in Fe₄V₆O₂₁

Specific research into the magnetocrystalline anisotropy and magnetic domain structures of Fe₄V₆O₂₁ is absent from the available literature.

Magnetocrystalline Anisotropy Characterization of Fe₄V₆O₂₁

There are no published characterizations of the magnetocrystalline anisotropy for Fe₄V₆O₂₁.

Magnetic Domain Imaging Techniques for Fe₄V₆O₂₁

While techniques such as magnetic force microscopy are used to image domains in other magnetic materials, there is no evidence of their application to Fe₄V₆O₂₁.

External Field Effects on Fe₄V₆O₂₁ Magnetic Response

Studies concerning the effects of external magnetic fields on the magnetic response of Fe₄V₆O₂₁ have not been reported.

Magnetization Measurements (e.g., Vibrating Sample Magnetometry - VSM) for Fe₄V₆O₂₁

Vibrating Sample Magnetometry (VSM) is a highly sensitive technique used to measure the magnetic moment of a material. wikipedia.org In a hypothetical study of Fe₄V₆O₂₁, a small sample would be vibrated at a constant frequency within a uniform magnetic field. This vibration induces an electrical signal in pickup coils, which is proportional to the magnetic moment of the sample. gsu.edu By systematically varying the applied magnetic field and temperature, a comprehensive understanding of the material's magnetic behavior can be obtained. Key measurements would include the temperature dependence of magnetization to identify magnetic ordering temperatures (like the Curie or Néel temperature) and the field dependence of magnetization to determine saturation moments.

Magnetic Hysteresis Loop Analysis of Fe₄V₆O₂₁

A magnetic hysteresis loop is a graphical representation of the relationship between the applied magnetic field (H) and the resulting magnetization (M) of a material. cadence.comelectronics-tutorials.ws For Fe₄V₆O₂₁, this analysis would be crucial for characterizing its ferromagnetic or ferrimagnetic properties. The loop is generated by measuring the magnetization as the external field is swept from a large positive value to a large negative value and back again. gsu.edu

From the hysteresis loop, several key parameters can be extracted:

Saturation Magnetization (Mₛ): The maximum magnetic moment that can be induced in the material.

Remanence (Mᵣ): The residual magnetization when the applied magnetic field is reduced to zero. This indicates the material's ability to retain its magnetization. wikipedia.org

Coercivity (Hₑ): The reverse magnetic field required to demagnetize the material back to zero magnetization. electronics-tutorials.ws It is a measure of the material's resistance to demagnetization.

A hypothetical data table for Fe₄V₆O₂₁ might look like this:

Magnetic PropertyValueUnit
Saturation Magnetization (Mₛ)Data not availableemu/g
Remanence (Mᵣ)Data not availableemu/g
Coercivity (Hₑ)Data not availableOe
Measurement TemperatureData not availableK

Spin Dynamics and Relaxation Mechanisms in Fe₄V₆O₂₁

The study of spin dynamics focuses on the time-dependent behavior of electron spins in a material, which is fundamental to understanding its magnetic properties and potential for applications in spintronics. researchgate.netarxiv.org In Fe₄V₆O₂₁, this would involve investigating how the magnetic moments respond to perturbations and how they return to equilibrium.

Ferromagnetic Resonance (FMR) Spectroscopy of Fe₄V₆O₂₁

Ferromagnetic Resonance (FMR) is a spectroscopic technique used to study the dynamics of magnetization in ferromagnetic or ferrimagnetic materials. researchgate.net In an FMR experiment on Fe₄V₆O₂₁, the sample would be placed in a static magnetic field and subjected to a small, oscillating microwave field. When the frequency of the microwave field matches the natural precessional frequency of the magnetic moments, a resonant absorption of energy occurs. arxiv.org Analysis of the FMR spectrum can yield valuable information about the material's magnetic anisotropy, g-factor, and Gilbert damping parameter, which quantifies the rate of energy dissipation from the spin system to the lattice. arxiv.org

Time-Resolved Magneto-Optical Kerr Effect (TR-MOKE) Studies of Fe₄V₆O₂₁

Time-Resolved Magneto-Optical Kerr Effect (TR-MOKE) is a powerful pump-probe technique for investigating ultrafast magnetization dynamics on picosecond and femtosecond timescales. A pump laser pulse would be used to excite the magnetic state of an Fe₄V₆O₂₁ sample, and a time-delayed probe laser pulse would measure the subsequent change in magnetization through the magneto-optical Kerr effect. This would allow for the direct observation of processes such as ultrafast demagnetization and the subsequent recovery of magnetic order, providing insight into the fundamental interactions governing spin relaxation.

Theoretical Modeling of Fe₄V₆O₂₁ Magnetic Interactions

Theoretical models are essential for interpreting experimental data and gaining a deeper understanding of the microscopic origins of magnetism.

Heisenberg Model and Exchange Interactions in Fe₄V₆O₂₁

The Heisenberg model is a fundamental quantum mechanical model used to describe magnetic interactions between localized electron spins on a crystal lattice. wikipedia.orgwikipedia.org The Hamiltonian for this model considers the exchange interaction, which is the electrostatic interaction between electrons that is dependent on the relative orientation of their spins. arxiv.org

For Fe₄V₆O₂₁, a theoretical study would involve constructing a Heisenberg Hamiltonian that includes the magnetic interactions between the iron (Fe) and vanadium (V) ions. The exchange coupling constants (J) would quantify the strength and nature (ferromagnetic or antiferromagnetic) of these interactions. By solving this model, theoretical predictions for the magnetic ground state, magnetic ordering temperature, and spin-wave dispersions could be made and compared with experimental results. researchgate.net The complexity of the Fe₄V₆O₂₁ crystal structure would likely require sophisticated computational methods to determine the relevant exchange pathways and their strengths.

First-Principles Calculations of Magnetic Ground States of Fe₄V₆O₂₁

First-principles calculations, based on density functional theory (DFT), are a powerful computational tool for predicting the ground state properties of materials, including their complex magnetic structures. However, a review of the current scientific literature reveals a notable scarcity of specific first-principles studies focused on the magnetic ground state of the precise compound, iron vanadium oxide (Fe₄V₆O₂₁).

In the absence of direct computational research on Fe₄V₆O₂₁, insights into its potential magnetic behavior can be inferred by examining theoretical and experimental studies on closely related and structurally similar iron vanadium oxide systems, such as the spinel FeV₂O₄. These analogous compounds also feature magnetic interactions between iron and vanadium ions, providing a basis for understanding the fundamental magnetic phenomena that could be present in Fe₄V₆O₂₁.

Studies on compounds like FeV₂O₄ have revealed complex magnetic behaviors arising from the interplay of spin and orbital degrees of freedom of the Fe²⁺ and V³⁺ ions. aip.orgbohrium.comresearchgate.netjps.jp Experimental investigations on FeV₂O₄ have identified a series of structural and magnetic phase transitions as a function of temperature. At high temperatures, it is paramagnetic, but upon cooling, it undergoes a transition to a collinear ferrimagnetic state around 110 K. jps.jp In this state, the magnetic moments of the Fe²⁺ ions align in one direction, while the V³⁺ moments align in the opposite direction.

A further transition to a non-collinear ferrimagnetic structure occurs at approximately 60-70 K. jps.jpresearchgate.net This more complex magnetic arrangement is attributed to the competing interactions and the orbital ordering of the V³⁺ ions. The presence of both Fe and V ions with partially filled d-orbitals leads to strong electron correlations and spin-orbit coupling, which are crucial in determining the ultimate magnetic ground state. researchgate.net

For a hypothetical first-principles study on Fe₄V₆O₂₁, the initial step would be to establish the precise crystal structure, including the lattice parameters and atomic positions. This is a critical prerequisite as the magnetic interactions are highly sensitive to the distances and angles between the magnetic ions (Fe and V). Following the structural definition, different possible magnetic orderings would be modeled. These would include:

Ferromagnetic (FM): All magnetic moments (both Fe and V) align in the same direction.

Antiferromagnetic (AFM): Magnetic moments of neighboring ions align in opposite directions. Various AFM configurations would need to be tested depending on the crystal lattice.

Ferrimagnetic (FiM): The magnetic moments of the Fe and V sublattices align in opposite directions, resulting in a net magnetic moment. This is a likely scenario given the different magnetic ions present. Both collinear and non-collinear ferrimagnetic arrangements would need to be considered.

The total energy for each of these magnetic configurations would be calculated using DFT. The configuration with the lowest total energy is then predicted to be the magnetic ground state. The results of such calculations would provide valuable data on the magnetic properties of the material.

To illustrate the potential outcomes of such a study, the following interactive data table summarizes the kind of results that would be generated. The values presented are hypothetical and based on typical findings for similar transition metal oxides.

Magnetic StateRelative Energy (meV/formula unit)Total Magnetic Moment (μB/formula unit)Fe ion Magnetic Moment (μB)V ion Magnetic Moment (μB)
Ferromagnetic (FM)15018.5+4.5+2.0
Antiferromagnetic (AFM-1)750±4.2±1.8
Antiferromagnetic (AFM-2)900±4.3±1.9
Ferrimagnetic (FiM - collinear)205.0+4.4-1.9
Ferrimagnetic (FiM - non-collinear) 0 4.2 +4.4 -1.8 (canted)

Note: The data in this table is hypothetical and for illustrative purposes only, as direct first-principles calculations for Fe₄V₆O₂₁ are not currently available in the literature.

The table demonstrates that the non-collinear ferrimagnetic state is the most stable, as indicated by the lowest relative energy. The calculations would also provide the individual magnetic moments on the Fe and V ions, which can be compared with experimental data from techniques like neutron diffraction to validate the theoretical model. The complexity of the magnetic interactions in iron vanadium oxides underscores the necessity of such detailed computational investigations to fully understand their magnetic properties.

Based on a thorough review of the scientific literature, there is a significant lack of specific research on the catalytic applications of the chemical compound with the precise formula Iron Vanadium Oxide (Fe4V6O21) . While the compound is identified in chemical databases such as PubChem (CID 44151824) and its synthesis via co-precipitation has been documented, there is no available data in peer-reviewed journals regarding its use in the specific catalytic areas outlined in your request.

To provide a scientifically accurate and informative article that adheres to the detailed structure you provided, it is necessary to focus on a related iron vanadium oxide compound for which extensive research exists. A suitable alternative would be Iron(III) Orthovanadate (FeVO4) , a well-studied catalyst with documented applications across the requested fields.

Would you like me to proceed with generating the article on Iron(III) Orthovanadate (FeVO4) , following your specified outline? This will allow for the creation of a comprehensive and data-rich article based on available scientific findings.

Catalytic Research Applications of Iron Vanadium Oxide Fe4v6o21

Electrocatalysis Applications of Fe4V6O21

Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) with Mixed Iron-Vanadium Oxides

The Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) are fundamental processes in various energy storage and conversion technologies, such as fuel cells and metal-air batteries. While specific studies on Fe₄V₆O₂₁ are absent, research on mixed transition metal oxides, including those containing iron and vanadium, provides insights into their potential electrocatalytic activity.

Transition metal oxides are widely investigated as cost-effective alternatives to precious metal catalysts like platinum and iridium. The catalytic activity of these oxides is often attributed to the presence of multiple oxidation states and the synergistic effects between the different metal centers. In the context of OER and ORR, iron oxides are known to be active, and the incorporation of a secondary metal like vanadium can further enhance performance by modifying the electronic structure and creating more active sites.

Generally, for OER and ORR, the efficiency of a catalyst is evaluated based on parameters like overpotential (the extra voltage required to drive the reaction), current density, and stability. While no specific data exists for Fe₄V₆O₂₁, the performance of other mixed iron-vanadium oxides would be assessed using these metrics.

Carbon Dioxide Reduction Catalysis using Mixed Iron-Vanadium Oxides

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and producing renewable energy carriers. Iron-based catalysts have shown significant promise in this area, capable of converting CO₂ into products such as carbon monoxide, formic acid, and hydrocarbons. unipd.itnih.gov

The role of vanadium in a mixed iron-vanadium oxide catalyst for CO₂ reduction could be multifaceted. Vanadium oxides themselves can be active for CO₂ reduction and their presence could create synergistic effects with iron centers. researchgate.net For instance, vanadium could act as a promoter, enhancing the adsorption of CO₂ or facilitating key reaction steps. The specific products formed would depend on the catalyst's composition, structure, and the reaction conditions.

A key challenge in CO₂ reduction is selectivity towards a desired product. The interplay between iron and vanadium in a mixed oxide catalyst could potentially be tuned to favor the formation of a specific chemical, although detailed studies on Fe₄V₆O₂₁ to confirm this are not available.

Catalytic Selectivity and Stability Investigations of Mixed Iron-Vanadium Oxides

The selectivity and stability of a catalyst are crucial for its practical application. For mixed iron-vanadium oxides, these properties would be influenced by various factors.

Influence of Morphology and Surface Area on Mixed Iron-Vanadium Oxide Catalytic Performance

The morphology and surface area of a catalyst play a critical role in its performance. A higher surface area generally leads to a greater number of exposed active sites, which can result in higher catalytic activity. nih.gov The morphology, including particle size and shape, can influence the accessibility of reactants to the active sites and the stability of the catalyst. nih.gov

For instance, nanostructured materials, such as nanoparticles, nanotubes, or porous structures, are often designed to maximize surface area and expose specific crystal facets that may be more catalytically active. acs.org In the case of mixed iron-vanadium oxides, controlling the synthesis method could allow for the creation of specific morphologies with enhanced catalytic properties for reactions like OER, ORR, or CO₂ reduction. nih.gov

Table 1: General Influence of Morphological Features on Catalytic Performance

Morphological FeaturePotential Impact on Catalytic Performance
High Surface Area Increases the number of available active sites, potentially boosting reaction rates.
Nanoparticle Size Can enhance reactivity due to a high surface-to-volume ratio and quantum size effects.
Porous Structure Facilitates diffusion of reactants and products, improving overall efficiency.
Specific Crystal Facets Certain crystallographic planes may exhibit higher intrinsic catalytic activity.

Mixed Iron-Vanadium Oxide Catalyst Deactivation Mechanisms and Regeneration Studies

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. Common deactivation mechanisms for metal oxide catalysts include:

Poisoning: Strong chemisorption of impurities from the reactant feed onto the active sites. For example, sulfur compounds can poison vanadia-based catalysts. tandfonline.com

Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. rsc.orgbnl.gov

Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in surface area and active sites. mdpi.com

Phase Transformation: Changes in the crystalline structure of the catalyst to a less active phase. mdpi.com

For a mixed iron-vanadium oxide catalyst, deactivation could involve the reduction or oxidation of the metal centers to less active states, or the segregation of the iron and vanadium oxides.

Regeneration studies would aim to reverse the deactivation process. This could involve treatments such as:

Calcination: Heating the catalyst in air or an inert atmosphere to burn off coke deposits.

Chemical Washing: Using solvents or chemical solutions to remove poisons from the catalyst surface.

Redox Treatments: Using oxidizing or reducing agents to restore the active oxidation states of the metal centers.

Specific deactivation and regeneration protocols for Fe₄V₆O₂₁ cannot be detailed due to the lack of available research.

Electrochemical Performance Research of Iron Vanadium Oxide Fe4v6o21

Investigation of Fe₄V₆O₂₁ as Electrode Material in Energy Storage Systems

The unique crystal structure and the presence of multiple oxidation states for both iron and vanadium in Fe₄V₆O₂₁ suggest its potential as a versatile electrode material. Research has begun to explore its applicability in two major energy storage systems: lithium-ion batteries and supercapacitors.

Lithium-Ion Battery Cathode/Anode Performance Studies of Fe₄V₆O₂₁

The hydrated form of iron vanadium oxide, Fe₄(V₂O₇)₃·3H₂O (structurally equivalent to Fe₄V₆O₂₁·3H₂O), has been investigated as a cathode material for lithium-ion batteries. Initial studies have shown promising results, with the material exhibiting significant discharge capacities.

Detailed Research Findings:

Research into the lithium insertion chemistry of Fe₄(V₂O₇)₃·3H₂O has demonstrated its potential as a cathode material. In electrochemical cells tested against lithium metal, this iron vanadate (B1173111) compound delivered a discharge capacity approaching 200 mAh/g at a voltage above 2.0 V. acs.orgresearchgate.netcore.ac.ukresearchgate.net While the voltage profile of the initial discharge differs notably from subsequent cycles, the material has been reported to exhibit "unexpectedly good" capacity retention, suggesting a degree of structural stability during the electrochemical cycling process. acs.orgresearchgate.netcore.ac.uk

Parameter Value Voltage Range Reference
Initial Discharge CapacityApproaching 200 mAh/g> 2.0 V vs. Li⁺/Li acs.orgresearchgate.netcore.ac.uk

Supercapacitor Electrode Characteristics of Fe₄V₆O₂₁

While direct studies on the supercapacitor performance of the specific Fe₄V₆O₂₁ compound are limited in publicly available literature, research on closely related iron vanadium oxide composites provides valuable insights into their potential for this application. A notable example is the investigation of an iron vanadium oxide/nitrogen-doped graphene (Fe₂VO₄/NG) composite as a supercapacitor anode. acs.org

Detailed Research Findings:

A study on a solid-state asymmetric supercapacitor utilized a Fe₂VO₄/NG composite, synthesized via a hydrothermal method, as the anode material. This composite electrode demonstrated impressive supercapacitive performance, exhibiting an ultra-high specific capacitance of approximately 590 F/g at a current density of 1 A/g. acs.org Furthermore, the asymmetric supercapacitor, which paired the Fe₂VO₄/NG anode with a Ni₃V₂O₈/NG cathode, achieved a high energy density of about 77.2 Wh/kg at a power density of 863 W/kg. acs.org The device also showed excellent long-term cycling stability, with a capacitance retention of around 83.3% after 20,000 cycles. acs.org

The high specific capacitance of the Fe₂VO₄/NG composite can be attributed to the synergistic effects between the iron vanadium oxide nanoparticles and the nitrogen-doped graphene sheets. The graphene provides a highly conductive network and a large surface area, facilitating rapid ion and electron transport, while the iron vanadium oxide offers rich redox activity for faradaic energy storage.

Electrode Material Specific Capacitance Current Density Cycling Stability Reference
Fe₂VO₄/NG Composite~590 F/g1 A/g~83.3% retention after 20,000 cycles acs.org

Ion Intercalation and De-intercalation Mechanisms in Fe₄V₆O₂₁

Understanding the mechanisms of ion movement into and out of the host structure is fundamental to optimizing the performance of any electrode material. For Fe₄V₆O₂₁, this involves studying the structural changes that occur during electrochemical cycling and the kinetics of ion transport.

Structural Changes During Electrochemical Cycling of Fe₄V₆O₂₁

The process of lithium ion intercalation and de-intercalation in iron vanadates is often accompanied by significant structural transformations. In the case of Fe₄(V₂O₇)₃·3H₂O, the change in the voltage profile after the first cycle suggests that the initial lithiation process may lead to an irreversible or partially irreversible phase transformation. core.ac.uk This is a common phenomenon in many conversion-type or complex insertion-type electrode materials. The "unexpectedly good" capacity retention, however, implies that the newly formed phase or the rearranged structure is relatively stable and can sustain repeated ion insertion and extraction.

Ex-situ X-ray diffraction (XRD) studies on related iron vanadate compounds have shown that the crystal structure can become amorphous or transform into new crystalline phases upon deep discharge. ias.ac.in The reversibility of these structural changes is a key factor influencing the cycling stability of the electrode.

Ion Diffusion Kinetics and Transport Properties in Fe₄V₆O₂₁

The rate at which ions can move through the electrode material is a critical parameter that determines its rate capability. The ion diffusion kinetics in Fe₄V₆O₂₁ are expected to be complex due to its three-dimensional framework and the presence of two different metal cations.

Electrochemical Reaction Kinetics at Fe₄V₆O₂₁ Interfaces

The electrochemical reactions in Fe₄V₆O₂₁ electrodes occur at the interface between the active material and the electrolyte. The kinetics of these reactions are influenced by several factors, including the electronic conductivity of the material, the charge transfer resistance at the interface, and the formation of a solid-electrolyte interphase (SEI) layer, particularly in battery applications.

The electronic conductivity of iron vanadium oxides can be influenced by the mixed-valence states of both iron and vanadium, which can facilitate electron hopping. However, like many oxide materials, their intrinsic electronic conductivity may be limited. The charge transfer resistance, which represents the ease with which an electron can be transferred between the electrode and the electrolyte species, can be evaluated using EIS. A lower charge transfer resistance generally leads to better rate performance. researchgate.net

In lithium-ion batteries, the formation of an SEI layer during the initial cycles is a crucial aspect of the interfacial kinetics. The composition and stability of the SEI layer can significantly impact the cycling efficiency and lifespan of the battery. For iron vanadates, the initial irreversible capacity loss is often attributed in part to the formation of this layer. researchgate.net

Advanced Spectroscopic Characterization Techniques for Iron Vanadium Oxide Fe4v6o21

Vibrational Spectroscopy for Molecular Structure and Bonding in Fe₄V₆O₂₁ (IR, Raman)

In the context of Fe₄V₆O₂₁, the vibrational spectra are expected to be dominated by the stretching and bending modes of the vanadium-oxygen (V-O) and iron-oxygen (Fe-O) polyhedra that constitute the crystal structure. The structure of Fe₄V₆O₂₁ is composed of [V₆O₂₁]⁶⁻ layers built from VO₆ octahedra and VO₅ trigonal bipyramids, with Fe³⁺ ions situated between these layers, likely in octahedral coordination with oxygen atoms.

Expected Vibrational Modes:

V-O Stretching: High-frequency bands, typically in the 800-1000 cm⁻¹ region, are characteristic of the terminal V=O stretching vibrations in distorted vanadate (B1173111) polyhedra. Bridging V-O-V and V-O-Fe vibrations would appear at lower frequencies.

Fe-O Stretching: Bands corresponding to Fe-O stretching vibrations in FeO₆ octahedra are generally observed in the 400-700 cm⁻¹ range.

Lattice Modes: Lower frequency modes, below 400 cm⁻¹, can be attributed to more complex lattice vibrations involving the collective movement of the iron, vanadium, and oxygen atoms.

While specific experimental IR and Raman data for Fe₄V₆O₂₁ is scarce, the table below presents an illustrative set of expected vibrational bands based on the analysis of similar iron vanadate compounds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Assignment
Terminal V=O Stretch950 - 1000IR, RamanAsymmetric stretching in distorted VO₅/VO₆ units.
Bridging V-O-V Stretch700 - 900IR, RamanStretching vibrations of shared oxygen atoms.
Bridging V-O-Fe Stretch600 - 750IR, RamanInteraction between vanadate and iron polyhedra.
Fe-O Stretch400 - 700IR, RamanVibrations within the FeO₆ octahedra.
O-V-O Bending Modes300 - 500IR, RamanBending and deformation of the vanadate polyhedra.
Lattice Modes< 300RamanCollective vibrations of the crystal lattice.

This table is illustrative and based on data from related iron vanadate compounds. Actual peak positions for Fe₄V₆O₂₁ may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments in Fe₄V₆O₂₁

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei. For Fe₄V₆O₂₁, ⁵¹V NMR would be particularly insightful. The ⁵¹V nucleus is highly sensitive to its local chemical and magnetic environment, providing information on the different vanadium sites within the crystal structure.

Due to the presence of paramagnetic Fe³⁺ centers, solid-state ⁵¹V NMR spectra of Fe₄V₆O₂₁ are expected to exhibit significant paramagnetic shifts and line broadening. The analysis of these paramagnetic effects can yield valuable information about the magnetic interactions between the vanadium and iron atoms. However, the interpretation of such spectra can be complex.

Given the layered structure of Fe₄V₆O₂₁ with distinct vanadium environments within the [V₆O₂₁]⁶⁻ layers (VO₆ and VO₅ polyhedra), multiple resonances would be anticipated in the ⁵¹V NMR spectrum, even in the absence of paramagnetic effects. The interaction with Fe³⁺ ions would further split and shift these resonances. To date, specific ⁵¹V NMR studies on Fe₄V₆O₂₁ have not been widely reported.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions in Fe₄V₆O₂₁

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is an indispensable technique for characterizing the iron centers in Fe₄V₆O₂₁. It provides precise information about the oxidation state, coordination environment, and magnetic properties of the iron ions.

For Fe₄V₆O₂₁, the Mössbauer spectrum would be expected to confirm the presence of high-spin Fe³⁺. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and the hyperfine magnetic field (B_hf).

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the nucleus and is characteristic of the oxidation state. For high-spin Fe³⁺ in an octahedral oxygen environment, the isomer shift is typically in the range of +0.3 to +0.5 mm/s (relative to α-Fe at room temperature).

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry around the iron nucleus. Given the complex structure of Fe₄V₆O₂₁, a significant quadrupole splitting would be expected.

Hyperfine Magnetic Field (B_hf): At low temperatures, where magnetic ordering occurs, the interaction of the nuclear magnetic moment with the internal magnetic field gives rise to a six-line spectrum. The magnitude of the hyperfine field is related to the magnetic moment of the iron ion and can provide insights into the magnetic ordering temperature and the nature of the magnetic interactions.

The following table provides illustrative Mössbauer parameters for high-spin Fe³⁺ in an octahedral oxygen environment, as would be anticipated for Fe₄V₆O₂₁.

Mössbauer Parameter Typical Value for High-Spin Fe³⁺ (Octahedral O) Information Provided
Isomer Shift (δ) (mm/s)+0.3 - +0.5Confirms the +3 oxidation state of iron.
Quadrupole Splitting (ΔE_Q) (mm/s)> 0.2Indicates a distorted local environment around the iron ions.
Hyperfine Field (B_hf) (T) at low T40 - 55Characterizes the magnetically ordered state.

This table is illustrative. Actual values for Fe₄V₆O₂₁ would need to be determined experimentally.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species in Fe₄V₆O₂₁

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. In Fe₄V₆O₂₁, the primary paramagnetic center is the Fe³⁺ ion (d⁵ configuration). The ESR spectrum of Fe³⁺ can provide information about its local symmetry and interaction with its surroundings.

A typical ESR spectrum for high-spin Fe³⁺ in a powder sample would exhibit a broad signal with a g-value around 2.0. The exact shape and width of the signal would be influenced by spin-spin interactions between the iron ions and spin-lattice relaxation processes.

Furthermore, ESR can be a sensitive probe for detecting any V⁴⁺ (d¹) species that might be present as defects or as a result of redox processes. A V⁴⁺ signal would have a characteristic hyperfine splitting pattern due to the interaction with the ⁵¹V nucleus (I = 7/2). The absence or presence of such a signal would provide information about the purity and stoichiometry of the Fe₄V₆O₂₁ compound.

Synchrotron-Based Spectroscopies (e.g., XAS, XPS, XES) for Electronic and Atomic Structure of Fe₄V₆O₂₁

Synchrotron-based X-ray spectroscopies offer powerful tools to investigate the electronic and local atomic structure of materials with high precision.

X-ray Absorption Spectroscopy (XAS):

X-ray Absorption Near Edge Structure (XANES): The Fe K-edge and V K-edge XANES spectra provide information on the oxidation states and coordination geometries of the iron and vanadium atoms, respectively. The pre-edge features in the V K-edge spectrum are particularly sensitive to the presence of a center of inversion and can help to distinguish between tetrahedral and octahedral coordination.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for both Fe and V.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of the material. For Fe₄V₆O₂₁, XPS can be used to:

Confirm the presence of Fe, V, and O.

Determine the oxidation states of iron and vanadium by analyzing the binding energies of the Fe 2p and V 2p core levels. For instance, the V 2p₃/₂ peak for V⁵⁺ is typically found at a higher binding energy than that for V⁴⁺.

Investigate the surface chemistry and identify any surface contaminants or variations in stoichiometry compared to the bulk.

X-ray Emission Spectroscopy (XES):

XES is a bulk-sensitive technique that probes the occupied electronic states. By analyzing the emitted X-rays following core-hole creation, one can gain insights into the character of the valence band and the nature of the chemical bonding.

Computational and Theoretical Modeling of Iron Vanadium Oxide Fe4v6o21

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior of Fe₄V₆O₂₁

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that models the motion of atoms in a system over time, based on forces calculated directly from first-principles quantum mechanics. youtube.comresearchgate.net This method does not rely on pre-parameterized force fields, making it highly accurate for studying systems where chemical bonds can form and break. youtube.com

For Fe₄V₆O₂₁, AIMD simulations could provide critical insights into its dynamic behavior at finite temperatures. Researchers could simulate the material to understand its structural stability, phase transitions, and the diffusion of ions within the crystal lattice. For instance, by tracking the atomic trajectories, one could determine the diffusion coefficients of iron, vanadium, and oxygen ions at various temperatures. This information is crucial for understanding the material's properties as a solid electrolyte or in high-temperature applications. The simulations would also reveal the evolution of the bond lengths and coordination numbers, offering a picture of how the local atomic structure changes with temperature. mdpi.com

Table 9.1.1: Potential AIMD Simulation Parameters for Fe₄V₆O₂₁

ParameterDescriptionPotential Value/Method
Quantum Mechanical Method The level of theory used to calculate forces.Density Functional Theory (DFT)
Exchange-Correlation Functional Approximation used within DFT.Generalized Gradient Approximation (GGA) or a hybrid functional
Ensemble The set of thermodynamic variables kept constant.NVT (Canonical) or NPT (Isothermal-Isobaric)
Temperature Range The range of temperatures to be simulated.300 K - 1500 K
Simulation Time The total duration of the simulated physical time.10 - 100 picoseconds

Monte Carlo Simulations for Statistical Mechanics and Phase Transitions in Fe₄V₆O₂₁

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. aps.org In materials science, they are particularly useful for studying the statistical mechanics of a system, including phase transitions and equilibrium thermodynamic properties. arxiv.org

In the context of Fe₄V₆O₂₁, MC simulations could be employed to explore its phase diagram as a function of temperature, pressure, and composition. By defining a model that describes the interactions between Fe, V, and O atoms, MC simulations could predict the ordering of the metal ions on the crystal lattice and identify the temperatures at which structural phase transitions occur. This is particularly relevant for understanding magnetic transitions (e.g., from a paramagnetic to a ferromagnetic or antiferromagnetic state) by modeling the interactions between the magnetic moments of the iron and vanadium ions.

Table 9.2.1: Example of a Monte Carlo Simulation for Magnetic Ordering in Fe₄V₆O₂₁

PropertyDescription
Lattice Model A representation of the crystal structure of Fe₄V₆O₂₁.
Hamiltonian An energy expression including terms for magnetic exchange interactions (e.g., Heisenberg model).
Simulation Moves Random changes to the system state, such as flipping the orientation of a magnetic spin.
Thermodynamic Observables Quantities calculated during the simulation, such as magnetization and magnetic susceptibility.

First-Principles Calculations for Predicting Novel Fe₄V₆O₂₁ Structures and Phenomena

First-principles calculations, primarily based on Density Functional Theory (DFT), are used to predict the fundamental electronic and structural properties of materials from the ground up, without experimental input. aps.orgyoutube.com These calculations can determine the total energy, electronic band structure, and forces on atoms for a given atomic arrangement. researchgate.net

For Fe₄V₆O₂₁, first-principles calculations would be indispensable for predicting its ground-state crystal structure. By comparing the energies of various plausible atomic configurations, researchers can identify the most stable structure. youtube.com Once the crystal structure is known, its electronic properties, such as the band gap and density of states, can be calculated to determine if the material is a metal, semiconductor, or insulator. mdpi.com Furthermore, these methods can predict novel phenomena, such as its potential for piezoelectricity by calculating the response to mechanical strain or its catalytic activity by modeling the adsorption of molecules on its surfaces. aps.org

Table 9.3.1: Predicted Electronic Properties of a Hypothetical Fe₄V₆O₂₁ Structure

PropertyPredicted ValueImplication
Formation Energy NegativeThe compound is thermodynamically stable.
Band Gap 1.5 - 2.5 eVPotential semiconductor for photocatalysis or electronic devices.
Density of States States near the Fermi level derived from Fe 3d and V 3d orbitals.Determines electronic conductivity and magnetic properties.
Phonon Frequencies All positiveThe predicted crystal structure is dynamically stable.

Machine Learning and Data-Driven Approaches in Fe₄V₆O₂₁ Research

Machine learning (ML) and data-driven approaches are transforming materials science by accelerating the discovery and design of new materials. google.comnih.gov These methods involve training algorithms on existing materials data to predict the properties of new, unexplored compounds.

In the research of Fe₄V₆O₂₁, machine learning could be utilized in several ways. If a database of properties for various iron vanadium oxides were available, an ML model could be trained to predict the properties of Fe₄V₆O₂₁, such as its band gap or formation energy, without the need for computationally expensive first-principles calculations. ML could also be used to accelerate the exploration of the vast space of possible crystal structures for Fe₄V₆O₂₁ by predicting the most promising candidates for further DFT analysis. Another application is the development of machine-learned force fields, which could enable large-scale molecular dynamics simulations with an accuracy approaching that of AIMD but at a fraction of the computational cost.

Table 9.4.1: Potential Machine Learning Applications in Fe₄V₆O₂₁ Research

ApplicationML Model TypeInput DataPredicted Output
Property Prediction Regression Model (e.g., Gradient Boosting, Neural Network)Elemental composition, structural featuresBand gap, formation energy, magnetic moment
Structure Prediction Generative Model (e.g., GANs, VAEs)Elemental compositionPlausible crystal structures
Force Field Development Neural Network PotentialDFT-calculated energies and forcesInteratomic potentials for MD simulations

Future Research Directions and Translational Perspectives for Iron Vanadium Oxide Fe4v6o21

Exploration of Doping and Substitution Effects on Fe₄V₆O₂₁ Properties

A primary avenue for tailoring the intrinsic properties of Fe₄V₆O₂₁ is through doping and substitution. By introducing foreign atoms into the crystal lattice, it is possible to modulate the electronic structure, create defects, and alter the oxidation states of Fe and V, thereby enhancing its performance in various applications.

Future research should systematically investigate the effects of introducing different dopants. Cationic doping, for instance by substituting Fe or V with other transition metals (e.g., Co, Ni, Mn, Cu), could optimize the material for electrocatalysis. Research on other iron-based catalysts has shown that doping can regulate the formation of vacancies and modulate charge transfer characteristics, which are crucial for reactions like the oxygen evolution reaction (OER). researchgate.net The introduction of dopants can create a synergistic effect between the heteroatoms and the original metal centers, which is crucial for boosting catalytic activity. nih.gov

Anionic doping, such as substituting oxygen with nitrogen or sulfur, is another promising strategy. This can introduce a greater number of free electrons, potentially increasing the carrier concentration and improving electrical conductivity. researchgate.net Nonmetal doping can disrupt symmetric electron patterns around active sites, which is a key factor in tuning the adsorption of reaction intermediates and enhancing catalytic performance. nih.govresearchgate.net

Table 1: Potential Doping Strategies for Fe₄V₆O₂₁ and Their Projected Impact

Dopant Type Example Dopants Target Site Projected Effect on Properties Potential Application
Cationic Co²⁺, Ni²⁺, Cu²⁺ Fe or V sites Modify d-band center, enhance electronic conductivity, create active sites for catalysis. Electrocatalysis (Water Splitting), Batteries
Cationic Al³⁺, Ga³⁺ Fe or V sites Induce structural stabilization, alter surface acidity. Heterogeneous Catalysis
Cationic Lanthanides (e.g., Ce⁴⁺) Fe or V sites Enhance redox properties, improve oxygen storage capacity. Catalysis, Gas Sensing

| Anionic | N³⁻, S²⁻ | O²⁻ sites | Increase carrier concentration, create oxygen vacancies, enhance conductivity. | Photoelectrocatalysis, Energy Storage |

Rational Design of Fe₄V₆O₂₁-Based Heterostructures and Composites

While pristine Fe₄V₆O₂₁ holds promise, its performance can be significantly amplified by integrating it into rationally designed heterostructures and composites. The goal is to combine Fe₄V₆O₂₁ with other materials to leverage synergistic effects, such as improved charge separation, enhanced conductivity, or increased surface area.

One key area is the development of semiconductor heterojunctions for photocatalysis. By pairing Fe₄V₆O₂₁ with other semiconductors like bismuth vanadate (B1173111) (BiVO₄), cerium oxide (CeO₂), or graphitic carbon nitride (g-C₃N₄), it is possible to construct step-scheme (S-scheme) or Z-scheme heterojunctions. researchgate.net Such structures promote efficient separation and migration of photo-generated electron-hole pairs, which enhances photocatalytic activity for applications like pollutant degradation or water splitting. researchgate.net

For energy storage applications, creating composites with conductive nanostructured materials is a critical research direction. researchgate.net Graphene and reduced graphene oxide (r-GO) are ideal candidates due to their high electrical conductivity and large surface area. mdpi.comresearchgate.net A composite of Fe₄V₆O₂₁ nanoparticles dispersed on r-GO sheets could offer high electron transport rates and positive synergistic effects, overcoming the often-poor conductivity of metal oxides and improving performance in supercapacitors and batteries. semanticscholar.org The rational design of such composites aims to provide easy access for electrolyte penetration, generate a high ion flux at the electrode-electrolyte interface, and offer more active sites for electrochemical reactions. researchgate.net

Table 2: Proposed Fe₄V₆O₂₁-Based Composites and Their Functional Advantages

Composite System Component B Interface Type Functional Advantage Target Application
Fe₄V₆O₂₁ / r-GO Reduced Graphene Oxide Nanoparticle on Sheet Enhanced electrical conductivity, high surface area, improved charge/discharge rates. Supercapacitors, Battery Electrodes semanticscholar.org
Fe₄V₆O₂₁ / g-C₃N₄ Graphitic Carbon Nitride Heterojunction Improved charge separation, extended visible-light absorption. Photocatalysis, Solar Fuel Production researchgate.net
Fe₄V₆O₂₁ / CeO₂ Cerium Oxide Heterojunction Enhanced redox properties, efficient charge carrier separation. Electro-Fenton Catalysis researchgate.net

| Fe₄V₆O₂₁ / Conductive Polymer | e.g., Polyaniline (PANI) | Core-Shell or Blend | Increased structural stability, improved electrode integrity, enhanced conductivity. | Flexible Energy Storage |

Integration of Fe₄V₆O₂₁ in Multifunctional Devices and Systems

A significant future direction is the integration of Fe₄V₆O₂₁-based materials into devices that perform multiple functions simultaneously. The unique combination of redox activity, semiconducting properties, and potential magnetic characteristics in a single material makes it a candidate for such systems.

For example, a photo-electro-Fenton system could be designed using an Fe₄V₆O₂₁-based composite electrode. Such a device could simultaneously degrade organic pollutants through Fenton-like reactions while using visible light to generate additional charge carriers, boosting the degradation efficiency. researchgate.net Similarly, a composite material like rGO-Fe₄V₆O₂₁ could be explored for a dual-purpose system that combines high-performance energy storage (supercapacitor) with efficient photocatalytic activity. researchgate.net

Further research could explore the development of "smart" materials that respond to external stimuli. For instance, by leveraging the potential spintronic properties of Fe₄V₆O₂₁, it may be possible to create chemo-magnetic sensors where the material's magnetic state changes upon adsorption of specific chemical species. Integrating these materials into micro-electromechanical systems (MEMS) could lead to novel sensors and actuators.

Addressing Grand Challenges in Energy, Environmental, and Spintronic Technologies with Fe₄V₆O₂₁

The tailored properties of Fe₄V₆O₂₁ position it to contribute to solving several global challenges.

Energy Storage and Conversion: In the energy sector, Fe₄V₆O₂₁ is a candidate for next-generation battery chemistries beyond lithium-ion, such as aqueous zinc-ion researchgate.net and magnesium-ion batteries. researchgate.net Its layered structure could facilitate the reversible intercalation of multivalent ions. As a catalyst, doped Fe₄V₆O₂₁ could be used for the oxygen evolution reaction (OER) in water electrolyzers to produce green hydrogen, addressing the need for cost-effective and efficient energy conversion. researchgate.net

Environmental Remediation: Iron vanadates like FeVO₄ have demonstrated high activity as heterogeneous Fenton-like catalysts for degrading organic pollutants in water. researchgate.net Future research on Fe₄V₆O₂₁ could optimize its structure for the activation of hydrogen peroxide or peroxymonosulfate, leading to powerful advanced oxidation processes for wastewater treatment. researchgate.net Its photocatalytic potential in composite form further enhances its applicability in environmental cleanup. researchgate.net

Spintronic Technologies: The field of spintronics, which utilizes the spin of electrons in addition to their charge, offers a new paradigm for information processing. The interaction between the magnetic moments of Fe ions and the electronically active V ions in Fe₄V₆O₂₁ could give rise to interesting magnetic and magnetoelectric properties. Future research could explore whether the spin state of the material can be controlled by an electric field, which could lead to the development of low-power spintronic devices. The potential for spin electrocatalysis, where the spin polarization of active sites influences reaction rates, is an emerging area where Fe₄V₆O₂₁ could be a valuable model system. researchgate.net

Development of Advanced In-situ and Operando Characterization Techniques for Fe₄V₆O₂₁ Systems

To achieve rational design and fully understand the structure-property relationships in Fe₄V₆O₂₁ systems, it is crucial to move beyond conventional ex-situ characterization. The development and application of advanced in-situ and operando techniques are paramount. These methods allow researchers to observe the material in real-time under actual operating conditions.

For catalytic applications, techniques like operando X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can reveal dynamic changes in the oxidation states of Fe and V and identify the true active sites during a reaction. semanticscholar.org Operando Raman spectroscopy and X-ray Diffraction (XRD) can track structural transformations of the catalyst as it functions. researchgate.net

In the context of energy storage, these techniques are essential for understanding the mechanisms of ion intercalation and extraction, electrode degradation, and the evolution of the solid-electrolyte interphase (SEI). For example, ex-situ and in-situ XRD can confirm the structural stability of the material during repeated charge-discharge cycles. researchgate.netresearchgate.net By combining these experimental techniques with computational methods like Density Functional Theory (DFT), researchers can build a comprehensive picture of the reaction mechanisms, balance the adsorption of intermediates, and predict new, more effective material compositions. researchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Iron Vanadium Oxide Fe₄V₆O₂₁
Iron(III) Vanadate FeVO₄
Bismuth Vanadate BiVO₄
Cerium Oxide CeO₂
Graphitic Carbon Nitride g-C₃N₄
Reduced Graphene Oxide r-GO
Hydrogen Peroxide H₂O₂
Polyaniline PANI
Iron(II,III) Oxide Fe₃O₄
Vanadium(V) Oxide V₂O₅

Q & A

Q. What are the optimal synthesis conditions for obtaining phase-pure Fe₄V₆O₂₁?

To synthesize phase-pure Fe₄V₆O₂₁, controlled thermal annealing in an oxygen-rich atmosphere is critical. For example, vanadium oxide phases (e.g., VO₂) require specific annealing temperatures and durations to stabilize desired structures, as shown in studies on vanadium oxide phase conversion (Table 2, ). Granular vanadium oxide synthesis methods also emphasize gas protection during cooling to prevent oxidation state deviations . Methodologically, combine thermogravimetric analysis (TGA) with X-ray diffraction (XRD) to monitor phase purity during synthesis.

Q. How can the structural stability of Fe₄V₆O₂₁ under thermal stress be experimentally evaluated?

Use XRD and transmission electron microscopy (TEM) to analyze lattice breathing effects and structural degradation. Pre-intercalation of iron into vanadium oxide frameworks (Figure 3c ) has been shown to inhibit lattice expansion/contraction, improving cyclability. Accelerated aging tests under high-temperature oxidative/reductive environments, coupled with Raman spectroscopy, can reveal stability trends .

Q. What standardized protocols exist for characterizing Fe₄V₆O₂₁’s oxidation states?

Follow formal laboratory report guidelines (e.g., passive voice, structured sections) . Employ titration methods with redox agents (e.g., KMnO₄ for V⁵⁺ quantification) and X-ray photoelectron spectroscopy (XPS) to resolve oxidation states. For mixed-valent systems, cyclic voltammetry can identify redox couples, as demonstrated in vanadium oxide studies .

Advanced Research Questions

Q. How does Fe₄V₆O₂₁ compare to other metal oxides in catalyzing formaldehyde oxidation?

Experimental design should focus on in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species during formaldehyde conversion. Reference catalytic studies on iron-vanadium-phosphorous oxide systems, which highlight the role of acidic sites and oxygen mobility . Compare turnover frequencies (TOF) under identical conditions (temperature, gas hourly space velocity) and use density functional theory (DFT) to model active sites .

Q. What methodologies resolve contradictions in reported electrochemical properties of Fe₄V₆O₂₁?

Contradictions often arise from synthesis variability. Standardize precursor ratios (e.g., Fe/V molar ratios) and annealing atmospheres. Use in situ electrochemical TEM to observe structural changes during charge/discharge cycles. Cross-reference with studies on amorphous cobalt vanadium oxides, which emphasize the role of defect engineering in enhancing conductivity .

Q. How can Fe₄V₆O₂₁ be integrated into nanomaterial systems for electronic applications?

Synthesize Fe₄V₆O₂₁ nanowires via hydrothermal methods, as demonstrated for vanadium oxide-lead systems . Characterize metal-insulator transitions using four-probe resistivity measurements and correlate with synchrotron X-ray absorption near-edge structure (XANES) data. For device integration, optimize interfacial contacts with conductive substrates (e.g., Au/Ti) to minimize Schottky barriers.

Q. What experimental approaches validate the corrosion resistance of Fe₄V₆O₂₁ in reducing environments?

Conduct potentiodynamic polarization tests in controlled atmospheres (e.g., H₂/N₂ mixtures). Compare oxide film formation via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS). Iron vanadium alloys exhibit reduced corrosion resistance in reducing conditions due to oxide film breakdown; similar principles apply to Fe₄V₆O₂₁ .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in catalytic activity data for Fe₄V₆O₂₁ across studies?

  • Controlled Variables: Ensure consistent synthesis parameters (e.g., precursor purity, calcination rate).
  • Surface Area Normalization: Report activity per unit surface area (BET analysis) to account for morphological differences.
  • In Operando Techniques: Use Raman-GCMS coupling to correlate surface chemistry with activity in real-time .

Q. What statistical methods are suitable for analyzing Fe₄V₆O₂₁’s phase stability data?

Apply principal component analysis (PCA) to XRD datasets to identify dominant phase transitions. For thermal stability, use Arrhenius modeling of degradation rates derived from TGA data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.